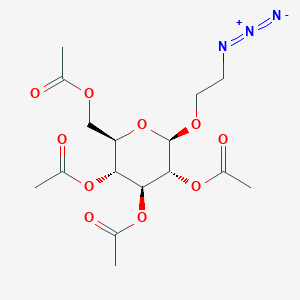
Acoforestinine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
アコフォレスチニンは、植物 Aconitum handelianum から単離されたジテルペンアルカロイドです 。その複雑な構造と顕著な生物活性で知られています。 この化合物は、分子式 C35H51NO10、分子量 645.79 g/mol を持ちます 。 アコフォレスチニンは主に薬理学研究と標準物質として使用されています .
2. 製法
アコフォレスチニンは通常、 Aconitum carmichaeli などの Aconitum 種の根から抽出されます 。 抽出プロセスには、化合物を分離・精製するための複数のクロマトグラフィー技術が含まれます 。 アコフォレスチニンの合成経路は複雑で、クロロホルム、ジクロロメタン、酢酸エチル、ジメチルスルホキシド、アセトンなどの溶媒の使用を含む複数の段階が含まれます .
準備方法
Acoforestinine is typically extracted from the roots of Aconitum species, such as Aconitum carmichaeli . The extraction process involves multiple chromatographic techniques to isolate and purify the compound . The synthetic routes for this compound are complex and involve several steps, including the use of solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
化学反応の分析
アコフォレスチニンは、以下を含むさまざまな化学反応を起こします。
酸化: この反応には、酸素の付加または水素の除去が含まれます。一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: この反応には、水素の付加または酸素の除去が含まれます。一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方還元は脱酸素化化合物を生成する可能性があります .
4. 科学研究への応用
アコフォレスチニンは、以下を含むいくつかの科学研究への応用を持っています。
科学的研究の応用
Acoforestinine has several scientific research applications, including:
作用機序
アコフォレスチニンの正確な作用機序は完全には解明されていません。特定の分子標的と経路との相互作用を通じてその効果を発揮すると考えられています。 これには、イオンチャネルの調節、酵素の阻害、細胞受容体との相互作用が含まれる可能性があります 。関連する正確な分子メカニズムを解明するためには、さらなる研究が必要です。
類似化合物との比較
アコフォレスチニンは、その特異的な構造と生物活性により、ジテルペンアルカロイドの中でユニークです。類似の化合物には以下が含まれます。
- アコフォリン
- 14-O-アセチルサチャコニチン
- ヴィルモリアニンC
- ヴィルモリアニンD
- タラチザミン
- チャスマンニン
- ユナコニチン
これらの化合物は、アコフォレスチニンと構造的に類似していますが、特定の官能基と生物活性は異なります。 アコフォレスチニンのユニークさは、特定の官能基の組み合わせとその独特の生物学的効果にあります .
特性
IUPAC Name |
[8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H51NO10/c1-8-36-17-32(18-40-3)22(37)14-23(42-5)35-21-15-33(39)24(43-6)16-34(45-9-2,26(29(35)36)27(44-7)28(32)35)25(21)30(33)46-31(38)19-10-12-20(41-4)13-11-19/h10-13,21-30,37,39H,8-9,14-18H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCOIJNAMJAFSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OCC)OC)OC)O)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H51NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Acoforestinine and where is it found?
A1: this compound is a diterpenoid alkaloid. It has been isolated from the roots of the plant Aconitum forrestii Stapf []. It has also been found in other Aconitum species, including Aconitum episcopale Levl. [] and Aconitum handelianum [].
Q2: What is the structure of this compound?
A2: While the exact molecular formula and weight are not provided in the abstracts, the structure of this compound has been elucidated using spectral data and its relationship to other known alkaloids [, , ]. Furthermore, the structure and stereochemistry of this compound have been confirmed through X-ray crystallography [].
Q3: Has this compound been found in other plant species besides Aconitum forrestii Stapf?
A3: Yes, this compound has been isolated from at least two other Aconitum species: Aconitum episcopale Levl. [] and Aconitum handelianum []. This suggests that this compound might be present in other, yet unstudied, Aconitum species as well.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid](/img/structure/B1149149.png)


![tert-butyl N-[1-(3-forMylphenyl)piperidin-4-yl]carbaMate](/img/new.no-structure.jpg)




